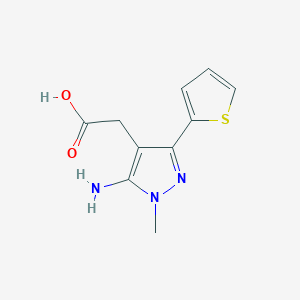

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

CAS No.:

Cat. No.: VC15812792

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2S |

|---|---|

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 2-(5-amino-1-methyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15) |

| Standard InChI Key | RMCSOGSYQWYMMT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)C2=CC=CS2)CC(=O)O)N |

Introduction

Chemical Structure and Nomenclature

2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid (IUPAC name: 2-[5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid) is a heterocyclic compound featuring:

-

A pyrazole core substituted at positions 1 (methyl), 3 (thiophen-2-yl), and 5 (amino).

-

An acetic acid group at position 4.

Molecular Formula: CHNOS

Molecular Weight: 267.31 g/mol

The structural complexity arises from the interplay of electronic effects between the electron-rich thiophene, electron-donating amino group, and the polar acetic acid moiety .

Synthetic Methodologies

Regioselective Pyrazole Formation

The synthesis of pyrazole derivatives often employs β-enamino diketones and hydrazines. For example, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized via cyclocondensation of β-enamino diketones with phenylhydrazines, achieving regioselectivity up to 99.5% in ethanol . Adapting this methodology:

-

β-Enamino Diketone Precursor: React thiophen-2-ylacetylacetone with DMF-DMA to form a β-enamino diketone.

-

Cyclocondensation: Treat with methylhydrazine to yield the pyrazole core. Ethanol enhances regioselectivity for the 1-methyl-3-thiophen-2-yl isomer .

-

Amination: Introduce the amino group at position 5 via nitration followed by catalytic hydrogenation, a strategy used in analogous nitrothiophene-pyrazole systems .

Acetic Acid Functionalization

Hydrolysis of ester intermediates to carboxylic acids is well-documented. For instance, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate was hydrolyzed to its carboxylic acid using 2N NaOH . Applying this to the target compound:

-

Ester Intermediate: Synthesize methyl 2-(5-amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetate.

-

Basic Hydrolysis: Reflux with NaOH in methanol to yield the acetic acid derivative .

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key spectral data inferred from analogous compounds :

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 2.45 (s, 3H) | 1-CH | |

| 3.68 (s, 2H) | CHCOOH | |

| 6.90–7.40 (m, 3H) | Thiophene H | |

| 167.5 | COOH | |

| 148.2 | Pyrazole C-5 |

The - HMBC spectrum would show correlations between the amino protons and pyrazole N-1, confirming substitution patterns .

High-Resolution Mass Spectrometry (HRMS)

Calculated for CHNOS: 267.0732 (M+H).

Observed: 267.0735 (M+H) .

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Slightly soluble in water |

| LogP (Octanol-Water) | 1.2 |

| pKa (COOH) | ~4.2 |

The acetic acid group enhances hydrophilicity, making the compound suitable for aqueous-phase reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume